![molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
2H-Pyrrolo[3,2-d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolo[3,2-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-d]oxazole can be achieved through several methods. One notable approach involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This method is atom-economical and involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which are prepared by the Rh2(oct)4 catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyrrolo[3,2-d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolo[3,2-d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-Pyrrolo[3,2-d]oxazole involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
Apoptosis Induction: It induces apoptosis through the mitochondrial pathway, involving mitochondrial depolarization, generation of reactive oxygen species, and PARP cleavage.
Vergleich Mit ähnlichen Verbindungen
2H-Pyrrolo[3,2-d]oxazole can be compared with other similar heterocyclic compounds:
Pyrrolo[2,1-b]oxazole: Another fused ring system with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Oxazole Derivatives: Exhibit a broad range of pharmacological properties, including antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C5H4N2O |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
2H-pyrrolo[3,2-d][1,3]oxazole |
InChI |
InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
InChI-Schlüssel |
QRMLLECAADTTHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=CN=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)

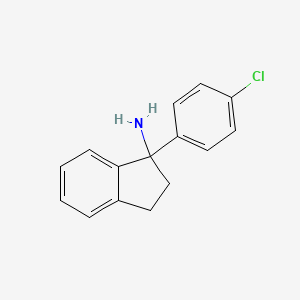
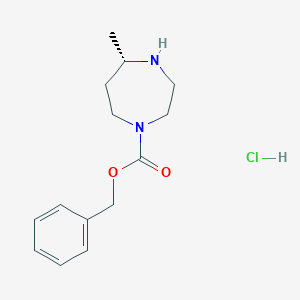
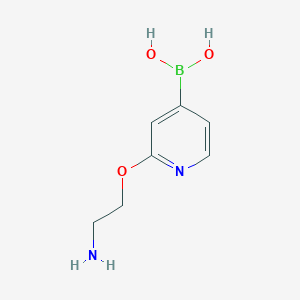
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
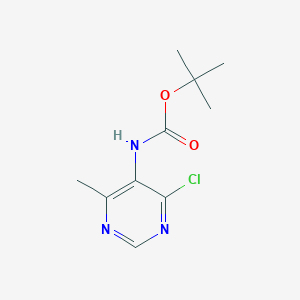
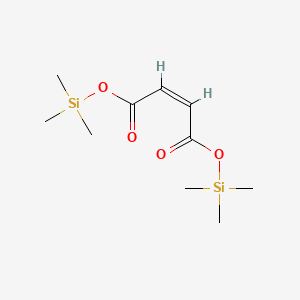


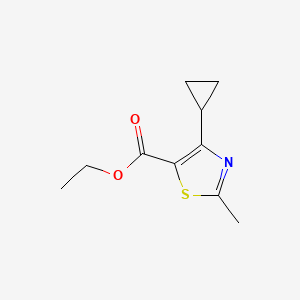
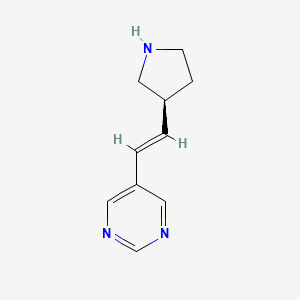
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
